molecular formula C17H17ClO B3023841 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-44-3

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B3023841
CAS RN: 898769-44-3
M. Wt: 272.8 g/mol
InChI Key: URDSAXPKIAGMGO-UHFFFAOYSA-N
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Description

The compound "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various fields such as organic synthesis, material science, and possibly pharmacology. While the specific compound is not directly studied in the provided papers, related chlorinated compounds and their properties have been investigated, which can offer insights into the behavior and characteristics of similar molecules.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds is a topic of interest in the field of organic chemistry. Although the provided papers do not directly address the synthesis of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone," they do discuss the chlorination reactions of various substituted phenols. For instance, the chlorination of 2,4-dimethylphenols has been explored, yielding chlorocyclohexa-2,5-dienones and other chlorinated products depending on the reaction conditions . Similarly, the chlorination of tert-butyl-substituted phenols leads to chloromethylene compounds and trichloro ketones . These studies suggest that chlorination is a versatile reaction that can be tailored to produce a wide range of chlorinated aromatic compounds, potentially including the target molecule.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be determined using various spectroscopic and computational methods. For example, DFT calculations have been used to determine the structural parameters of chlorinated dyes and other related molecules . X-ray crystallography has also been employed to characterize the crystal structure of a synthesized chlorinated compound, revealing the conformation of the cyclohexenone rings and the presence of intramolecular hydrogen bonds . These techniques could be applied to "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds is influenced by the presence of the chlorine atom and its position on the aromatic ring. The papers discuss various chemical reactions involving chlorinated compounds, such as the accurate determination of phenolic moieties in lignins using a phosphitylation reagent . Additionally, the magnetic properties of chlorinated verdazyl radicals suggest intermolecular interactions that could influence the reactivity of these compounds . Understanding these interactions and reactivities is crucial for predicting the behavior of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds can be quite diverse. High-performance liquid chromatography (HPLC) has been used to analyze chlorinated dibenzophenones, providing information on their purity and stability . The magnetic susceptibility measurements of chlorinated verdazyl radicals indicate ferromagnetic exchange interactions, which could be relevant for the magnetic properties of related compounds . These analyses are essential for understanding the behavior of "4'-Chloro-3-(2,3-dimethylphenyl)propiophenone" in different environments and for potential applications.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSAXPKIAGMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644628
Record name 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone

CAS RN

898769-44-3
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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